5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 5,6-dichloronicotinic acid with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted by nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: It may be used as a pesticide or herbicide due to its chemical stability and reactivity.
Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with similar pyridine structures may also show comparable chemical reactivity.
Properties
Molecular Formula |
C8H4Cl2N4OS |
---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H4Cl2N4OS/c9-5-1-4(2-11-6(5)10)7(15)13-8-14-12-3-16-8/h1-3H,(H,13,14,15) |
InChI Key |
LEQDXQKFDXWWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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